molecular formula C23H38FNO2 B593152 (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide CAS No. 1428445-15-1

(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide

Cat. No. B593152
CAS RN: 1428445-15-1
M. Wt: 379.6
InChI Key: IXPSZMYVPAPSRW-DOFZRALJSA-N
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Description

(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide, abbreviated as 5Z8Z11Z14Z-N-FHPIT, is a novel synthetic compound with potential applications in scientific research. It is a derivative of the natural fatty acid, icosatetraenoic acid, and is distinguished by its 3-fluoro-2-hydroxypropyl group. This compound has been used in various studies to investigate the effects of fatty acid derivatives on biological systems, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Quantification

A labile intermediate phospho-anandamide has been identified in mouse brain and macrophages. Its quantification was challenging due to low concentration and instability. Tetra-deuterated phospho-anandamide was synthesized for accurate quantitation necessary in a novel biosynthetic pathway (Cheng et al., 2008).

Structure-Activity Relationship in Enzyme Inhibition

A series of heterocyclic analogues based on the structure of 2-arachidonoylglycerol were synthesized. These compounds, including oxiran-2-ylmethyl and tetrahydro-2H-pyran-2-ylmethyl derivatives, showed inhibition of monoacylglycerol lipase and fatty acid amide hydrolase activities. This provided insights into the structure-activity relationship of enzyme inhibition (Cisneros et al., 2007).

Endocannabinoid Transporter Inhibitors

The synthesis and evaluation of arachidonic acid derivatives as endocannabinoid transporter inhibitors were conducted. Among these, specific compounds exhibited potent inhibition and selectivity, enhancing understanding of the endocannabinoid system (López-Rodríguez et al., 2003).

Analgesic Derivatives of Paracetamol Metabolite

Derivatives of N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide, a metabolite of paracetamol, were synthesized. These derivatives showed affinities toward cannabinoid receptors, contributing to analgesic drug development (Sinning et al., 2008).

Role in Cyclooxygenase Activity

The role of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate in cyclooxygenase activity was studied, demonstrating its catalytic action in prostaglandin synthesis. This has implications for understanding inflammatory pathways and drug targeting (Izzo & Mitchell, 2019).

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(3-fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38FNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPSZMYVPAPSRW-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348135
Record name (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)-5,8,11,14-icosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1428445-15-1
Record name (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)-5,8,11,14-icosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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